molecular formula C10H9F3OS B8106795 S-4-(trifluoromethyl)benzyl ethanethioate

S-4-(trifluoromethyl)benzyl ethanethioate

Cat. No.: B8106795
M. Wt: 234.24 g/mol
InChI Key: FZQGAAPWGZKBSM-UHFFFAOYSA-N
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Description

S-4-(trifluoromethyl)benzyl ethanethioate: is an organic compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzyl ethanethioate structure. This compound is typically a yellow to pale yellow oil .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-4-(trifluoromethyl)benzyl ethanethioate can be achieved through various organic reactions. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: S-4-(trifluoromethyl)benzyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-4-(trifluoromethyl)benzyl ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of trifluoromethylated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into the mechanisms of action of similar compounds .

Medicine: The compound’s unique chemical structure makes it a potential candidate for drug development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules, making it a valuable building block in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of S-4-(trifluoromethyl)benzyl ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 4-(trifluoromethyl)benzyl chloride
  • 4-(trifluoromethyl)benzyl alcohol
  • 4-(trifluoromethyl)benzylamine

Comparison: S-4-(trifluoromethyl)benzyl ethanethioate is unique due to the presence of the ethanethioate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

S-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3OS/c1-7(14)15-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQGAAPWGZKBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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